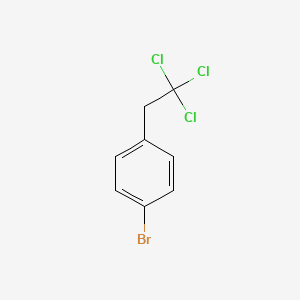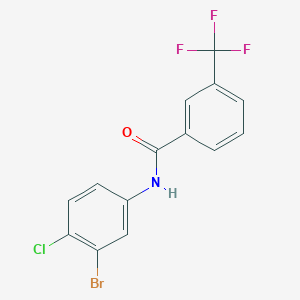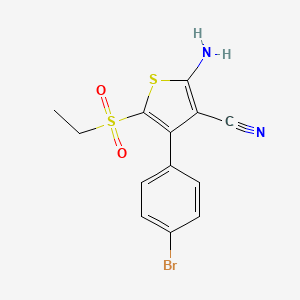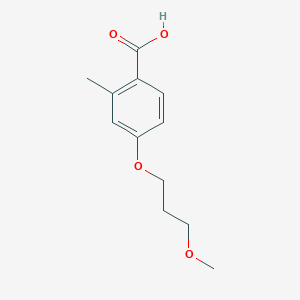![molecular formula C12H22ClNO4 B12077739 Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under mild acidic conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate typically involves the reaction of an amino acid derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired Boc-protected amino acid ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, improved safety, and increased efficiency compared to traditional batch processes . The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable .
化学反应分析
Types of Reactions
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of a scavenger like water or anisole to capture the released tert-butyl cation.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, the major products can include substituted amines, ethers, or thioethers.
Deprotection Reactions: The primary product is the free amine, which can be further utilized in subsequent synthetic steps.
科学研究应用
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules. The Boc group provides protection for the amine functionality during multi-step synthesis.
Biology: The compound is used in the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials, where selective protection and deprotection of functional groups are required.
作用机制
The mechanism of action of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate primarily involves the protection of the amine group through the formation of a Boc-protected intermediate. The Boc group stabilizes the amine, preventing unwanted side reactions during subsequent synthetic steps. Upon deprotection, the free amine is released, which can then participate in further chemical transformations.
相似化合物的比较
Similar Compounds
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate: Similar in structure but with a cyclohexane ring instead of a hexanoate chain.
tert-Butyl carbamate: A simpler compound with a Boc-protected amine, used in similar synthetic applications.
Uniqueness
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate is unique due to its specific structure, which combines a Boc-protected amine with a chloromethyl group. This combination allows for selective reactions at both the amine and chloromethyl functionalities, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C12H22ClNO4 |
|---|---|
分子量 |
279.76 g/mol |
IUPAC 名称 |
chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C12H22ClNO4/c1-5-6-7-9(10(15)17-8-13)14-11(16)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,16)/t9-/m0/s1 |
InChI 键 |
DIAFGSQCNAPFIH-VIFPVBQESA-N |
手性 SMILES |
CCCC[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C |
规范 SMILES |
CCCCC(C(=O)OCCl)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B12077658.png)









![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)
![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)

